5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester
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Overview
Description
Methyl 5-chloro-6-(6-methylpyridin-3-ylamino)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a chlorinated nicotinic acid ester and a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-6-(6-methylpyridin-3-ylamino)nicotinate typically involves a multi-step process. One common method includes the reaction of 5-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-methyl-3-aminopyridine in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(6-methylpyridin-3-ylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-(6-methylpyridin-3-ylamino)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-(6-methylpyridin-3-ylamino)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Methyl 6-methylpyridine-3-carboxylate
Uniqueness
Methyl 5-chloro-6-(6-methylpyridin-3-ylamino)nicotinate is unique due to the presence of both a chlorinated nicotinic acid ester and a methyl-substituted pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets compared to its analogs .
Properties
Molecular Formula |
C13H12ClN3O2 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
methyl 5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-10(7-15-8)17-12-11(14)5-9(6-16-12)13(18)19-2/h3-7H,1-2H3,(H,16,17) |
InChI Key |
AVIIJVMJZHNEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)OC)Cl |
Origin of Product |
United States |
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